Cefazolin, a first-generation cephalosporin antibiotic, has been extensively studied for its efficacy in treating a variety of bacterial infections. It is a derivative of 7-aminocephalosporanic acid and is known for its bactericidal properties against a wide range of gram-positive and some gram-negative organisms10. The antibiotic has been evaluated in clinical settings for the treatment of conditions such as bacterial endocarditis, bacteremia, pneumonia, urinary tract infections, and skin infections2310. Additionally, cefazolin has been investigated for its potential in non-clinical applications, such as its effect on the corrosion of mild steel in acidic solutions1.
Cefazolin functions by inhibiting the synthesis of the bacterial cell wall, leading to cell lysis and death. It is particularly effective against bacteria that are susceptible to beta-lactam antibiotics due to its stability to beta-lactamase, which allows it to induce rapid lysis of strains like Escherichia coli at lower concentrations compared to other beta-lactam agents9. The antibiotic's activity has been demonstrated to be superior to cephalothin against E. coli and has shown considerable stability against beta-lactamase-producing enterobacteria9.
Cefazolin has been successfully used in the treatment of serious bacterial infections, including pneumonia, urinary tract infections, skin infections, acute enteric fever, and infections of the lower limbs2356. It has been found to be effective in 104 out of 105 hospitalized patients with a variety of infections, and it has shown high serum levels when administered intramuscularly, with good tolerance and free from renal toxicity3. In the treatment of acute enteric fever, cefazolin controlled the infection satisfactorily, although relapse in one patient indicated the need for more extensive clinical studies6. Moreover, cefazolin has been evaluated for its bactericidal effect against Staphylococcus aureus when loaded into mesoporous silicon microparticles, offering a sustained bactericidal effect and minimal cytotoxicity, which is advantageous for tissue engineering applications8.
Beyond its clinical uses, cefazolin has been studied for its potential in industrial applications. For instance, it has been shown to act as a mixed-type inhibitor in the corrosion of mild steel in HCl solution, with inhibition efficiency increasing with inhibitor concentration1. This suggests that cefazolin could have applications in the protection of metals from corrosion in acidic environments.
Several case studies have highlighted the effectiveness of cefazolin in clinical settings. For example, all 26 patients in a study, including those with pneumonia, urinary tract infection, and skin infections, responded clinically and bacteriologically to cefazolin therapy without major side effects2. In another study, cefazolin was used to treat nine patients with acute enteric fever, and the infection was controlled in all patients6. Additionally, cefazolin therapy in seven patients with bacterial endocarditis and two with pneumococcal bacteremia resulted in excellent bacteriologic and good clinical response10.
CAS No.: 1334714-66-7
CAS No.: 529-44-2
CAS No.: 5875-50-3
CAS No.: 802855-66-9
CAS No.: 282727-46-2
CAS No.: 215023-65-7